1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate
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Overview
Description
1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate is a chemical compound with the molecular formula C13H17ClN2O4 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate typically involves the alkylation of quinoxaline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
Oxidation: Quinoxaline derivatives with different functional groups.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Quinoxaline derivatives with substituted nucleophiles.
Scientific Research Applications
1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoxaline derivatives.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The perchlorate ion may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2,3,6,7-Pentamethylquinoxalin-1-ium perchlorate is unique due to its high degree of methylation, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Properties
CAS No. |
52765-66-9 |
---|---|
Molecular Formula |
C13H17ClN2O4 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
1,2,3,6,7-pentamethylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C13H17N2.ClHO4/c1-8-6-12-13(7-9(8)2)15(5)11(4)10(3)14-12;2-1(3,4)5/h6-7H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RNQURVJRICLMQK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=NC(=C([N+](=C2C=C1C)C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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